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Summary for Research Scientists: The mandipropamid (Mandi)-induced dimerization system enables
rapid, precise control of protein proximity and translocation in live cells and organisms. This orthogonal
system utilizes an engineered plant hormone receptor pair (PYR1 mutant and ABI) that dimerizes in
response to mandipropamid, allowing researchers to manipulate protein localization, signaling pathways,

and cellular processes with exceptional speed and minimal toxicity [1] [2].

Introduction to the Mandi Dimerization System

The Mandi CIP system represents a significant advancement in chemically induced dimerization technology.
It centers on mandipropamid, a commercially available agrochemical fungicide that induces dimerization
between a sixfold mutant of the plant ABA receptor pyrabactin resistance 1 (PYR1Mandi) and the abscisic
acid insensitive (ABI) domain [1] [2]. This system is fully orthogonal to mammalian biology and other CIP
systems (e.g., rapamycin, ABA), enabling multi-channel control of cellular processes without cross-talk [1]
[3]. Its simplicity, excellent cell permeability, and low toxicity make it particularly valuable for sensitive

applications in mammalian cells and living organisms [1] [2].

The core mechanism involves mandipropamid binding to the engineered PYR1Mandi receptor, which
stabilizes an active conformation that recruits and binds the ABI receiver domain. This induced proximity
can be harnessed to translocate proteins of interest to specific cellular compartments when one dimerization

partner is appropriately targeted [1].
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Key Advantages and Performance Comparison

Quantitative Performance Data: The table below summarizes key performance metrics of the Mandi

system compared to other established CIP systems, demonstrating its superior efficiency and speed [1].

Table 1: Comparative Performance of Chemical Inducers of Proximity (CIPs)

. to.7s at 500 Interacting
Receptor/Receiver Cso . Key
CIP System . nM Fraction at
Pair (uM) Advantages
(seconds) 500 nM
Mandipropamid  PYR1Mandi/ ABI 10.1+1.7 0.43 £ 77% = 12% Fastest kinetics,
(Mandi) 0.17 high efficiency,
low toxicity,
orthogonal
Rapamycin FKBP / FRB 107.9 = Not 71% = 3% Well-
16.4 specified established,
high affinity
ABA-AM PYL/ABI ~210 (at 5 30.8 % 41% £ 6% Orthogonal,
HM) 155 dose-dependent
GA3-AM GID1/ GAI ~144 (at 5 Not Not specified  Orthogonal, fast
HM) specified
Key Advantages:

e Unrivaled Kinetics: Mandi induces translocation within seconds, approximately 10 times faster than
rapamycin at equivalent concentrations [1].
¢ High Potency: Demonstrates a 72-fold lower ECso compared to the ABA system, indicating
significantly higher effective sensitivity [1].

e Dose-Responsive Control: Unlike the binary "on/off" switch of high-affinity rapamycin, Mandi offers

a tunable, concentration-dependent response for precise experimental control [1].

¢ Orthogonality: The plant-based proteins do not interact with endogenous mammalian systems, and
the Mandi system does not cross-react with other plant hormone-based or rapamycin-based CIPs [1]

[3].
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Experimental Protocol: Mandi-Induced Protein Translocation
Assay

This protocol details a live-cell imaging assay to monitor Mandi-induced translocation of a cytosolic protein

to mitochondria.

A. Expression Construct Design and Validation

¢ Bait Protein (Receptor): Fuse the PYR1Mandi receptor domain to a localization signal. For
mitochondrial translocation, create PYR1Mandi-TOM20, where TOM20 is a mitochondrial outer

membrane protein [1].
¢ Prey Protein (Receiver): Fuse the ABI receiver domain to a fluorescent protein (e.g., EGFP,

mCherry) for visualization, creating a cytosolic ABI-FP [1].
e Controls: Include cells expressing only the PYR1Mandi-bait construct to confirm that fluorescence

redistribution is due to specific recruitment.
B. Cell Seeding, Transfection, and Preparation

e Seed cells (e.g., HeLa, HEK293) onto sterile, glass-bottomed imaging dishes suitable for high-

resolution microscopy.
¢ Transfect cells with the PYR1Mandi-bait and ABI-FP prey constructs using standard methods.

¢ Incubate for 24-48 hours to allow sufficient protein expression.
C. Live-Cell Imaging and Mandi Stimulation

e Replace the culture medium with a live-cell imaging-compatible buffer.
e Acquire baseline images using an epifluorescence or confocal microscope with environmental
control (37°C, 5% COz).
¢ Add mandipropamid directly to the culture medium. For rapid kinetics:
o Working Concentration: 100 nM - 1 uM [1].
o Stock Solution: Prepare a concentrated stock (e.g., 10-100 mM) in DMSO. The final DMSO
concentration should be <0.1% (v/v).
¢ Initiate time-lapse imaging immediately after Mandi addition. For fast kinetics (to.7s ~10 seconds),
use continuous rapid acquisition [1].

D. Data Analysis and Quantification

¢ Image Analysis: Use automated cell segmentation and intensity measurement tools (e.g., in ImageJ,
CellProfiler) [1].
¢ Quantify Translocation:
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o Measure fluorescence intensity of the ABI-FP prey at the bait localization site (e.g.,
mitochondria) and in the cytosol over time.

o Calculate a Translocation Ratio (e.g., mitochondrial intensity/cytosolic intensity) or a
Pearson's Correlation Coefficient between the bait and prey channels [1] [4].

o Fit the kinetic data to determine the to.7s (time to reach 75% of maximum translocation) [1].

The following diagram illustrates the core mechanism of the Mandi-induced translocation system:
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Advanced Applications and Modifications

e Multi-Channel Control: Combine the Mandi system with other orthogonal CIPs (e.g., ABA, GA3) for
simultaneous, independent control of multiple cellular processes or for shuttling proteins between
different compartments [1] [3].

e Manipulation of Endogenous Proteins: The PYR1Mandi/ABI system can be fused to nanobodies
targeting specific endogenous proteins, allowing for chemical-induced control of unmodified cellular
targets [1] [4].
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¢ In Vivo Applications: The Mandi system has been successfully applied in living zebrafish embryos,
demonstrating its utility for studying protein function in complex organisms, aided by its low toxicity
and excellent tissue permeability [1] [2].

Troubleshooting and Technical Considerations

¢ Slow or Inefficient Translocation: Optimize Mandi concentration (typically 100 nM - 5 uM). Verify
construct integrity and fusion protein expression levels. Ensure the bait protein is correctly localized in
the absence of Mandi [1].

¢ Cellular Toxicity: Although Mandi shows low toxicity, always include vehicle (DMSQO) controls and
perform viability assays (e.g., EdU assay) under your specific experimental conditions [4].

¢ High Background Translocation: Titrate expression levels to minimize non-specific interactions; use
inducible promoters if necessary. For the PYR1/HAB1 orthogonal module, incorporate specific
mutations (e.g., HAB1* V393R, R505A) to further reduce background and cross-talk with endogenous
pathways [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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